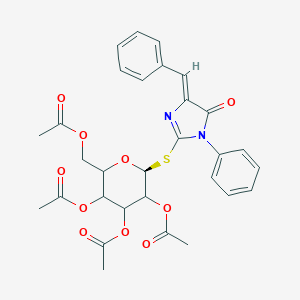
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazoline, which is a heterocyclic organic compound that contains an imidazole ring. The synthesis of this compound involves a complex process that requires the use of various reagents and techniques.
Mécanisme D'action
The mechanism of action of 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of various cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to exhibit antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent biological activities and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the potential toxicity of the compound.
Orientations Futures
There are several future directions for the research on 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. These include:
1. Investigation of the mechanism of action of this compound in cancer cells.
2. Development of more efficient synthesis methods for this compound.
3. Evaluation of the potential toxicity of this compound in vivo.
4. Investigation of the potential applications of this compound in other fields such as agriculture and food science.
5. Development of derivatives of this compound with improved biological activities and reduced toxicity.
In conclusion, 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has significant potential in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a complex process, and its mechanism of action is not fully understood. However, it has been found to exhibit potent biological activities such as antimicrobial, antifungal, and antitumor properties. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the condensation of 2-phenyl-1,2,3,4-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activities such as antimicrobial, antifungal, and antitumor properties.
Propriétés
Nom du produit |
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Formule moléculaire |
C30H30N2O10S |
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
[(6S)-3,4,5-triacetyloxy-6-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H30N2O10S/c1-17(33)38-16-24-25(39-18(2)34)26(40-19(3)35)27(41-20(4)36)29(42-24)43-30-31-23(15-21-11-7-5-8-12-21)28(37)32(30)22-13-9-6-10-14-22/h5-15,24-27,29H,16H2,1-4H3/b23-15-/t24?,25?,26?,27?,29-/m0/s1 |
Clé InChI |
AKCZYLVRRRRJPS-FLMIJJEUSA-N |
SMILES isomérique |
CC(=O)OCC1C(C(C([C@@H](O1)SC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




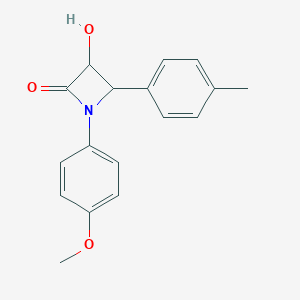

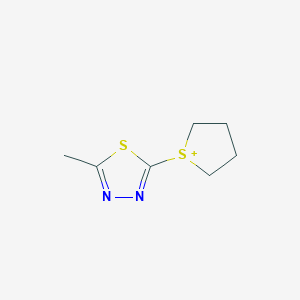


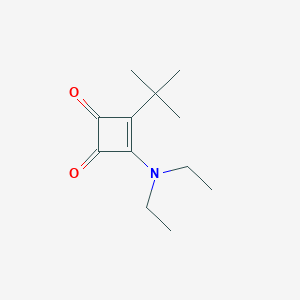

![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)

![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)
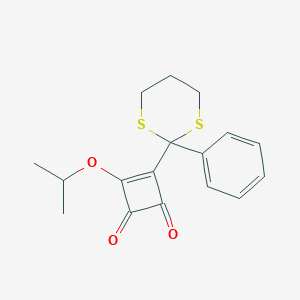
![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)
![Cyclobuta[e][1,3]benzodioxole-6,7-dione](/img/structure/B303394.png)